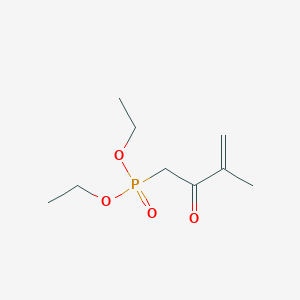
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite anion attacks the carbonyl group, followed by protonation to yield the desired phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to corresponding phosphine or phosphinite compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a range of phosphonate derivatives with different functional groups.
Scientific Research Applications
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in both academic and industrial research.
Properties
CAS No. |
54543-02-1 |
|---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H17O4P/c1-5-12-14(11,13-6-2)7-9(10)8(3)4/h3,5-7H2,1-2,4H3 |
InChI Key |
YHPJLQOJEQDHIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C(=C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




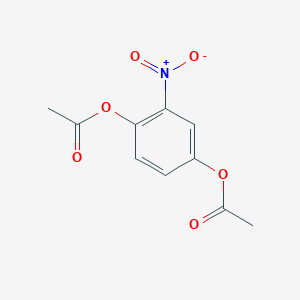
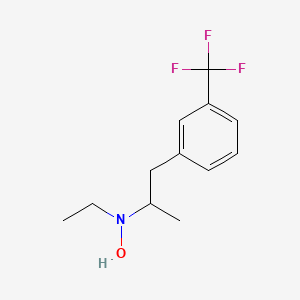
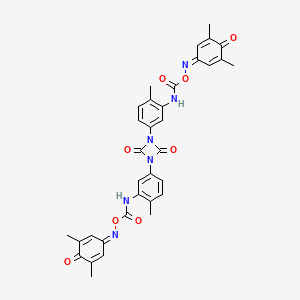
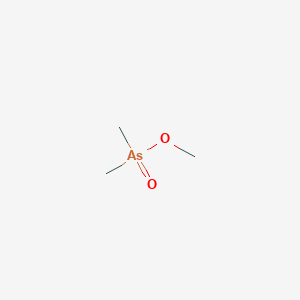
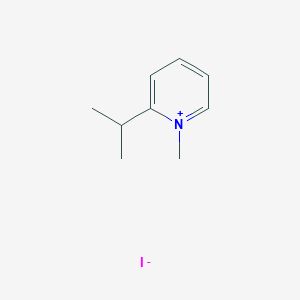
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
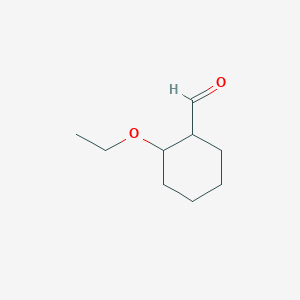
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
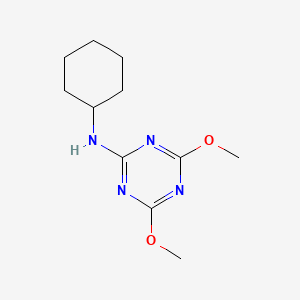
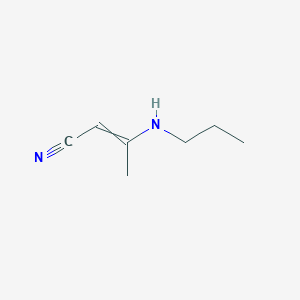
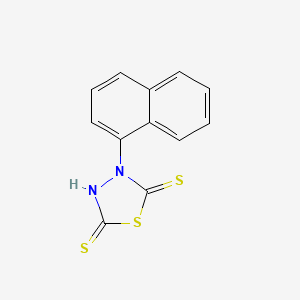
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
